molecular formula C22H18ClFN2O3S B2525892 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005302-23-7

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2525892
CAS No.: 1005302-23-7
M. Wt: 444.91
InChI Key: BXYZCMPGAGHFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 7 with a 4-chlorobenzamide moiety.

Properties

IUPAC Name

4-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-17-6-3-16(4-7-17)22(27)25-19-10-5-15-2-1-13-26(21(15)14-19)30(28,29)20-11-8-18(24)9-12-20/h3-12,14H,1-2,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYZCMPGAGHFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzamide and sulfonyl groups. Key reactions include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2.

    Reduction: Reagents like LiAlH4 or H2/Pd.

    Substitution: Reagents like halogens (Br2, Cl2) and bases (NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group at position 7 is a critical pharmacophore. Modifications here significantly alter electronic, steric, and solubility profiles:

Compound Name Benzamide Substituent Key Properties Source
4-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Target) 4-Chloro Electron-withdrawing, moderate lipophilicity, potential for halogen bonding -
4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 4-Fluoro Smaller atomic radius, weaker electron-withdrawing effect vs. chloro
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide 4-Isopropoxy Electron-donating group (alkoxy), increased solubility, reduced steric bulk
N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide 4-Trifluoromethyl Strong electron-withdrawing, high lipophilicity, potential metabolic stability

Key Observations :

  • Chloro vs. Fluoro : The target compound’s 4-chloro group may enhance binding affinity compared to 4-fluoro analogs due to stronger electron-withdrawing effects and larger van der Waals interactions .
  • Trifluoromethyl vs. Chloro : The 4-trifluoromethyl group () introduces greater hydrophobicity, which could improve membrane permeability but reduce aqueous solubility .
  • Alkoxy Substitution : The isopropoxy group in ’s compound likely improves solubility but may weaken target engagement due to reduced electronegativity .

Variations at the Tetrahydroquinoline Nitrogen (Position 1)

The substituent at position 1 influences conformational flexibility and electronic properties:

Compound Name Position 1 Substituent Key Properties Source
Target Compound 4-Fluorobenzenesulfonyl Strong electron-withdrawing, polar, enhances hydrogen bonding -
N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide Morpholine-4-carbonyl Introduces a basic morpholine ring, may improve solubility and bioavailability
N-(1-(Piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-difluorobenzamide Piperidine-1-carbonyl Bulkier aliphatic group, potential for altered kinase selectivity
N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide Cyclopropylcarbonyl Rigid cyclopropane ring, may reduce metabolic degradation

Key Observations :

  • Sulfonyl vs.
  • Morpholine/Piperidine Carbonyl : These groups () introduce nitrogen-containing heterocycles, which could improve water solubility and modulate selectivity for mTOR or related kinases .
  • Cyclopropylcarbonyl : The cyclopropane ring () adds rigidity, possibly limiting off-target interactions and improving metabolic stability .

Pharmacological and Physicochemical Implications

  • mTOR Inhibition : Morpholine-substituted analogs () demonstrated mTOR inhibitory activity, suggesting that the target compound’s sulfonyl group may similarly engage the kinase’s hydrophobic pocket .
  • Synthetic Accessibility : Sulfonyl-containing compounds (e.g., target, ) may require more complex synthesis vs. carbonyl analogs due to sulfonation steps .

Biological Activity

The compound 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS Number: 946260-03-3) is a synthetic organic molecule that belongs to the class of quinoline derivatives. Its structure features a chloro and fluorobenzenesulfonyl moiety, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC22H18ClFN2O3S
Molecular Weight444.9 g/mol
CAS Number946260-03-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling and proliferation. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated an IC50 value of 95.48 nM against HDAC3 .
  • Induction of Apoptosis : It promotes apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to G2/M phase arrest in the cell cycle .
  • Targeting Signaling Pathways : The compound affects critical signaling pathways such as MAPK/ERK and PI3K/Akt, which are essential for cellular growth and survival.

Biological Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Anticancer Activity : The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance:
    • In vitro tests showed an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells .
    • In vivo studies using xenograft models reported a tumor growth inhibition (TGI) rate of around 48.89%, comparable to existing treatments like SAHA .
  • Combination Therapy : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer efficacy at lower concentrations (0.5 μM), suggesting its potential as part of combination therapy regimens .

Study 1: HDAC Inhibition and Antitumor Effects

A study focused on the synthesis and evaluation of fluorinated benzamide derivatives indicated that modifications in the structure could lead to improved selectivity for HDAC isoforms. The specific derivative containing the sulfonyl group exhibited enhanced activity against solid tumors compared to traditional HDAC inhibitors .

Study 2: Molecular Docking Studies

Computational docking studies have been employed to predict the binding interactions between this compound and its target enzymes. These studies suggest that the compound forms stable complexes with HDACs and other relevant targets due to favorable interactions with key amino acid residues in their active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.